6-(Furan-2-yl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-FURYL)-3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains multiple fused rings, including furan, thiadiazole, and triazolothiadiazole moieties. Compounds with such structures are often of interest due to their potential biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-FURYL)-3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the thiadiazole ring: This often involves the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Construction of the triazolothiadiazole ring system: This can be accomplished through cyclization reactions involving hydrazine derivatives and appropriate electrophiles.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(2-FURYL)-3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, 6-(2-FURYL)-3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of multiple heterocyclic rings often enhances the biological activity of such compounds.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. For example, they could be investigated as potential drugs for treating infections, cancer, or other diseases.
Industry
Industrially, such compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(2-FURYL)-3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. For example, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biological processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
- Benzothiazoles
- Benzimidazoles
- Triazolothiadiazoles
Uniqueness
The uniqueness of 6-(2-FURYL)-3-(4-METHYL-1,2,3-THIADIAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific combination of furan, thiadiazole, and triazolothiadiazole rings, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C10H6N6OS2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
6-(furan-2-yl)-3-(4-methylthiadiazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C10H6N6OS2/c1-5-7(19-15-11-5)8-12-13-10-16(8)14-9(18-10)6-3-2-4-17-6/h2-4H,1H3 |
InChI Key |
AUBYZJVCPHPFMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C2=NN=C3N2N=C(S3)C4=CC=CO4 |
Origin of Product |
United States |
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